molecular formula C9H16ClNO3 B2980884 Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride CAS No. 2243512-81-2

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride

Cat. No.: B2980884
CAS No.: 2243512-81-2
M. Wt: 221.68
InChI Key: GQECZYQFORQHMT-ZJLYAJKPSA-N
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Description

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride is a chemical compound with a unique cyclopropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride typically involves the cyclopropanation of an appropriate precursor. One common method includes the reaction of ethyl diazoacetate with a suitable alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride can be compared with other cyclopropane derivatives, such as:

  • Ethyl (1R,2R)-2-(C-methoxycarbonimidoyl)cyclopropane-1-carboxylate
  • Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its specific ethoxycarbonimidoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-3-12-8(10)6-5-7(6)9(11)13-4-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECZYQFORQHMT-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1CC1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=N)[C@@H]1C[C@H]1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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